1-Prop-2-enylbicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-prop-2-enylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-3-8-4-7(5-8)6-8/h2,7H,1,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGUPYUTGWBOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CC(C1)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Functionalization
Recent advancements in synthetic methodologies have facilitated the large-scale production of bicyclo[1.1.1]pentanes, including 1-Prop-2-enylbicyclo[1.1.1]pentane. Techniques such as photochemical reactions and radical-based transformations have been employed to create diverse derivatives suitable for medicinal applications.
Table 1: Synthesis Methods for Bicyclo[1.1.1]pentanes
| Method | Description | Yield (%) |
|---|---|---|
| Photochemical Addition | Utilizes light to promote reactions between propellane and various substrates | Up to 62% |
| Radical Difunctionalization | Involves radical intermediates to introduce functional groups | 36% |
| Haloform Reaction | Converts diketones into dicarboxylic acids for further functionalization | Multigram |
Bioisosteric Replacement
One of the primary applications of this compound is its use as a bioisostere for para-substituted phenyl rings in drug candidates. This substitution can enhance pharmacokinetic properties while maintaining biological activity.
Case Studies:
- Imatinib Analogues : Research has demonstrated that replacing the phenyl ring in imatinib with bicyclo[1.1.1]pentane derivatives can yield compounds with similar or improved efficacy against certain cancers .
- Local Anesthetics : The incorporation of bicyclo[1.1.1]pentane into the structure of benzocaine has shown promising results in enhancing analgesic effects while reducing toxicity .
Pharmaceutical Development
The versatility of this compound allows it to be integrated into various therapeutic classes, including:
- Anticancer agents
- Anti-inflammatory drugs
- Neurological treatments
Computational Studies and Drug Design
Computational modeling has been instrumental in predicting the interactions of bicyclo[1.1.1]pentanes with biological targets, aiding in the design of new compounds with optimized properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Stability
Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Strain Energy (kcal/mol) |
|---|---|---|---|
| 1-Prop-2-enyl-BCP | ~2.5* | ~0.1 (PBS) | ~30 (estimated) |
| BCP-COOH | 1.2 | 5.6 (PBS) | 28 |
| BCP-NO₂ (60) | 1.8 | 0.3 (DMSO) | 32 |
| BCP-Benzoyl (61) | 3.1 | 0.05 (DMSO) | 29 |
*Estimated based on propenyl group contribution .
Key Research Findings
Synthetic Challenges : Bridge substitutions require advanced methods (e.g., Aggarwal’s asymmetric borylation) to control stereochemistry, whereas bridgehead substitutions are more straightforward .
Stability vs. Reactivity : Bridgehead radicals are kinetically stable despite high strain, enabling applications in photoredox catalysis .
Drug Design : BCP bioisosteres increase Fsp³ (fraction of sp³-hybridized carbons), correlating with clinical success (e.g., 30% higher metabolic stability in BCP-containing inhibitors vs. aromatic analogs) .
Preparation Methods
Mechanism of Radical Addition
Radical initiation typically employs triethylborane (BEt₃) or photoredox catalysts to generate alkyl or azido radicals. For example, methyl radicals derived from methyl iodide add to [1.1.1]propellane, inducing strain release and forming the bicyclic intermediate. The reaction proceeds via a stepwise mechanism:
-
Radical generation:
-
Propellane activation:
-
Cyclization:
This pathway is highly sensitive to reaction conditions, with yields improving under inert atmospheres and low temperatures.
Optimization with Metal-Free Initiators
Early methods using methyl lithium or iodine provided poor yields (<20%) due to competing polymerization. Transitioning to metal-free initiators like BEt₃ increased yields to 31–43%, but scalability remained limited by byproduct formation. A breakthrough emerged with photochemical initiation, where irradiation at 365 nm in batch or flow systems boosted yields to 62–66%.
| Initiator System | Yield (%) | Byproducts | Scale Compatibility |
|---|---|---|---|
| Methyl lithium | <20 | Extensive polymers | Low |
| BEt₃ | 31 | Moderate polymers | Moderate |
| Photochemical (365 nm) | 62–66 | Minimal | High (flow systems) |
Photochemical Strategies in Flow Systems
Photochemical methods have revolutionized the synthesis of this compound by enhancing selectivity and scalability. Key advancements include the adoption of continuous-flow reactors and wavelength-specific irradiation.
Flow Reactor Advantages
Flow systems mitigate issues of light penetration and heat dissipation inherent to batch reactors. In a representative protocol, irradiating a mixture of [1.1.1]propellane and methyl iodide at 365 nm for 30 minutes in a flow reactor produced the target compound in 66% yield after crystallization. This represents a 20% yield improvement over batch conditions, attributed to uniform light exposure and rapid mixing.
Wavelength Optimization
The choice of irradiation wavelength critically influences reaction efficiency:
-
254 nm : Promotes excessive radical generation, leading to dimerization (yield <20%).
-
365 nm : Balances radical initiation and propagation, maximizing product formation.
-
450 nm : Insufficient energy for propellane activation (no reaction).
Functional Group Transformations and Post-Synthetic Modifications
Once the bicyclo[1.1.1]pentane core is established, introducing the prop-2-enyl group requires selective functionalization. Two primary strategies dominate:
Direct Alkylation
Reaction of bicyclo[1.1.1]pentyl iodide with allyl Grignard reagents (e.g., CH₂=CHCH₂MgBr) installs the prop-2-enyl group in a single step. This method, however, suffers from moderate yields (45–55%) due to competing elimination reactions.
Cross-Coupling Reactions
Comparative Analysis of Synthetic Routes
The table below summarizes the performance of leading methods for preparing this compound:
| Method | Key Reagents | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Radical (BEt₃) | Methyl iodide, BEt₃ | 31 | Moderate | Low |
| Photochemical (batch) | Methyl iodide, 365 nm | 43 | Low | Moderate |
| Photochemical (flow) | Methyl iodide, 365 nm | 66 | High | High |
| Cross-Coupling | Pd(PPh₃)₄, Allyl bromide | 75 | Moderate | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-prop-2-enylbicyclo[1.1.1]pentane?
- Methodology : The compound is typically synthesized via carbene insertion reactions. For example, dichlorocarbene insertion into bicyclo[1.1.0]butanes yields gem-dichloro intermediates, which are subsequently reduced to bicyclo[1.1.1]pentane derivatives. Advanced protocols include photochemical tandem reactions using difluoroiodane(III) reagents under visible light to introduce functional groups like difluoroalkyl and heteroaryl moieties .
- Key Considerations : Reaction conditions (e.g., solvent, catalyst, light source) significantly influence yield and selectivity. Characterization via high-resolution IR spectroscopy (0.0015 cm⁻¹ resolution) ensures structural validation .
Q. How does the strained bicyclo[1.1.1]pentane core influence the compound’s physicochemical properties?
- Methodology : Computational studies (HF/6-31G* and MP2/6-31G* levels) reveal that the rigid, three-dimensional structure of bicyclo[1.1.1]pentane reduces conformational flexibility, enhancing metabolic stability and solubility compared to planar aromatic analogs. Experimental validation includes comparative pharmacokinetic profiling in drug candidates .
Advanced Research Questions
Q. What experimental challenges arise when functionalizing the secondary bridge positions of bicyclo[1.1.1]pentane derivatives?
- Methodology : Functionalization of secondary bridges requires precise control over regioselectivity. Strategies include transition-metal catalysis and photochemical activation. For instance, visible light-induced reactions with nitrogen-containing heterocycles enable heteroaryl group introduction while preserving the BCP core’s integrity. Challenges include steric hindrance and side reactions at strained bridgehead positions .
- Data Contradiction Analysis : Conflicting reports on reaction yields may stem from variations in reagent purity or solvent polarity. Systematic optimization (e.g., DOE approaches) is recommended to reconcile discrepancies .
Q. How does this compound compare to other bioisosteres (e.g., tert-butyl, alkynyl) in improving drug-like properties?
- Methodology : Comparative studies involve synthesizing analogs with different bioisosteres and evaluating parameters like logP, solubility, and target binding affinity. For example, BCP-based γ-secretase inhibitors exhibit superior oral bioavailability compared to phenyl-containing analogs due to reduced π-π stacking interactions .
- Validation : Use molecular dynamics simulations to assess binding mode retention and in vitro assays (e.g., Caco-2 permeability) for absorption profiling .
Q. What computational tools are most effective for predicting the stability and reactivity of bicyclo[1.1.1]pentane-derived ions?
- Methodology : High-level ab initio calculations (MP2/6-31G*) and density functional theory (DFT) are used to model ion structures and energetics. For instance, the bicyclo[1.1.1]pentyl 1-cation shows higher stability than tert-butyl cations, aligning with experimental carbocation formation trends .
- Limitations : Basis set selection and solvation effects must be accounted for to avoid overestimating stability in gas-phase models .
Experimental Design and Data Analysis
Q. How can researchers design robust assays to evaluate the pharmacological efficacy of BCP-containing compounds?
- Methodology :
Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
Functional Assays : For enzyme inhibitors (e.g., LpPLA2), employ fluorogenic substrates to monitor activity changes post-BCP incorporation .
In Vivo Validation : Pharmacodynamic studies in disease models (e.g., atherosclerosis for LpPLA2 inhibitors) require dose-ranging experiments to establish efficacy-safety margins .
Q. What strategies address contradictions in reported synthetic yields for BCP derivatives?
- Methodology :
Reproducibility Checks : Verify reagent sources (e.g., Raney nickel activity) and reaction setups (e.g., light intensity in photochemical steps) .
Advanced Analytics : Use LC-MS/MS to detect low-abundance intermediates or byproducts affecting yield .
Collaborative Studies : Cross-validate results with independent labs to isolate protocol-specific variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
